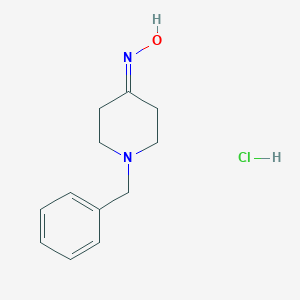

1-Benzyl-piperidin-4-one oxiMe hydrochlorid

Description

1-Benzyl-piperidin-4-one oxiMe hydrochlorid is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom of the piperidine ring, an oxime (R1R2C=N–OH) functional group at the 4-position, and a hydrochloride salt form. The substitution of the ketone with an oxime group (oxiMe) likely enhances its polarity and hydrogen-bonding capacity, which can influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTVKZDKBPFSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation via Hydroxylamine Hydrochloride

The foundational step involves converting 1-benzyl-piperidin-4-one to its oxime derivative using hydroxylamine hydrochloride. A representative procedure is outlined below:

Reagents :

-

1-Benzyl-piperidin-4-one (0.01 mol)

-

Hydroxylamine hydrochloride (0.01 mol)

-

Sodium acetate (buffer)

-

Methanol (solvent)

Procedure :

-

Dissolve 1-benzyl-piperidin-4-one in methanol (45 mL).

-

Add hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture at 65–70°C for 3 hours.

-

Cool, filter the precipitate, and recrystallize from methanol.

This method is favored for its simplicity and high yield, though the product is the free oxime base. Conversion to the hydrochloride salt requires additional steps.

Hydrochloride Salt Formation

The oxime base is protonated using hydrochloric acid to form the hydrochloride salt. A patent describes a scalable approach:

Reagents :

-

1-Benzyl-piperidin-4-one oxime (0.261 mol)

-

Hydrochloric acid (1.32 mol in methanol)

-

Borane-pyridine (reducing agent)

Procedure :

-

Dissolve the oxime in methanol.

-

Add HCl solution at 0°C.

-

Introduce borane-pyridine to facilitate reduction (if required).

-

Concentrate, extract with dichloromethane, and wash with water.

-

Neutralize with sodium bicarbonate and isolate the hydrochloride salt.

Critical Parameters :

-

Temperature : Maintaining 0°C during acid addition prevents side reactions.

-

Workup : Sodium bicarbonate neutralizes excess acid, while dichloromethane extraction isolates the product.

Optimization of Reaction Conditions

Solvent and Base Selection

Methanol is the solvent of choice due to its polarity and ability to dissolve both reactants. Sodium acetate acts as a weak base, neutralizing HCl generated during oxime formation and shifting equilibrium toward product. Alternatives like ethanol or isopropanol yield comparable results but may require longer reaction times.

Temperature and Time

Refluxing at 65–70°C for 3 hours achieves near-quantitative conversion. Lower temperatures (50°C) extend reaction times to 5–6 hours but reduce byproduct formation.

Purification and Characterization

Spectroscopic Analysis

Industrial-Scale Considerations

A patent details a pilot-scale synthesis:

| Step | Conditions | Yield |

|---|---|---|

| Oxime formation | Methanol, 3 h reflux | 99.3% |

| Salt formation | HCl/MeOH, 0°C | 95.3% |

Key Adjustments :

-

Azeotropic Drying : Removes water to prevent hydrolysis.

Challenges and Solutions

Chemical Reactions Analysis

Oxime Formation from 1-Benzyl-4-piperidone

The compound is synthesized via nucleophilic addition of hydroxylamine to 1-benzyl-4-piperidone under acidic conditions :

Reaction: Conditions:

Characterization Data:

| Property | Value |

|---|---|

| Melting Point | 160–162°C |

| IR (cm⁻¹) | 3114 (O–H), 1635 (C=N) |

| H NMR (δ ppm) | 3.17 (t, 2H, H-2), 3.02 (t, 2H) |

Cyclization Reactions

The oxime participates in cyclization to form spirocyclic compounds under formamide and acid catalysis :

Example Reaction: Conditions:

- Reflux with formamide and sulfuric acid for 2 hours.

- Products include 1-oxo-4-phenyl-8-benzyl-2,4,8-triaza-spiro(4,5)decane (m.p. 217–219°C) .

Nucleophilic Substitution

The oxime’s nitrogen acts as a nucleophile in alkylation reactions. For instance, reactions with bromoalkanes yield N-alkylated derivatives :

Example: Conditions:

- Reflux in 4-methyl-2-pentanone for 48 hours.

- Yields vary based on substituent (e.g., 60–75% for benzyl derivatives) .

Acid/Base Behavior

- The hydrochloride salt dissociates in aqueous media, releasing the free oxime () .

- Deprotonation under basic conditions () regenerates the neutral oxime, which can undergo further transformations .

Quantum Chemical Analysis

Computational studies (PM6 method) reveal key parameters influencing reactivity :

| Parameter | Value (eV) |

|---|---|

| -9.24 | |

| 0.26 | |

| (gap) | 9.49 |

| Dipole Moment () | 2.39 Debye |

Key Observations:

- The high (−9.24 eV) indicates strong electron-donating capacity, favoring nucleophilic reactions at the oxime nitrogen .

- The benzyl group enhances π-stacking interactions in receptor binding (e.g., σ1R) .

Pharmaceutical Intermediates

- Serves as a precursor to penfluridol and antipsychotic agents via reductive amination or alkylation .

- Used in spirocyclic compound synthesis for dopamine receptor modulators .

Corrosion Inhibition

Demonstrates 78% inhibition efficiency for mild steel in 1M HCl, attributed to adsorption via N and O atoms .

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-piperidin-4-one oxiMe hydrochlorid has shown potential in medicinal chemistry for various therapeutic applications:

- Anticancer Activity : Studies indicate that derivatives of piperidinone compounds exhibit cytotoxic effects against cancer cells. A notable study demonstrated that a series of N-benzylpiperidin-4-one oximes were synthesized and evaluated for their cytotoxicity against human cervical cancer cells, showing promising results in inhibiting cell proliferation .

- Antiviral Properties : Research has explored the antiviral potential of piperidine derivatives, indicating that modifications can enhance their effectiveness against viral infections.

Biological Research

In biological studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms:

- Enzyme Inhibition : The oxime group can form hydrogen bonds with active sites of enzymes, providing a basis for designing inhibitors that modulate enzyme activity. This is crucial in drug development where targeting specific enzymes can lead to therapeutic benefits.

- Receptor Modulation : The lipophilicity conferred by the benzyl group facilitates membrane permeability, allowing for effective interaction with cellular receptors.

Industrial Applications

In industrial contexts, this compound serves as a precursor for synthesizing corrosion inhibitors and other industrial chemicals. Its unique chemical structure allows it to be utilized in various formulations aimed at enhancing material durability.

Several studies have documented the biological activities of this compound:

- A study published in ResearchGate highlighted the design and synthesis of novel N-benzylpiperidin-4-one oximes, demonstrating their cytotoxicity against cervical cancer cells . The findings suggest that structural modifications significantly influence biological activity.

- Additional research has focused on its potential as an enzyme inhibitor, providing insights into its mechanism of action at a molecular level.

Mechanism of Action

The mechanism of action of 1-Benzyl-piperidin-4-one oxiMe hydrochlorid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake .

Comparison with Similar Compounds

1-Benzoylpiperidin-4-amine hydrochloride

- Structure : Benzoyl group at N1, amine at C3.

- Key Differences: Replaces the oxime with an amine, enhancing nucleophilicity.

- Biological Activity : Reported as a precursor for bioactive compounds targeting neurological conditions .

4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid hydrochloride

1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride

- Structure : Methyl and acetyl groups at C4, benzoyloxy substituent.

- Uniqueness : Exhibits distinct reactivity in esterification and acylation reactions .

2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride

- Structure : Ethanamine moiety at C4.

Biological Activity

1-Benzyl-piperidin-4-one oxiMe hydrochlorid, also known as N-(1-benzylpiperidin-4-ylidene)hydroxylamine hydrochloride, is a chemical compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its oxime functional group and a benzyl moiety, has been investigated for its potential applications in drug discovery, particularly in the fields of cancer therapy and enzyme inhibition.

- Molecular Formula : C12H17ClN2O

- CAS Number : 108747-35-9

- IUPAC Name : N-(1-benzylpiperidin-4-ylidene)hydroxylamine;hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the benzyl group enhances the compound's lipophilicity, which facilitates membrane permeability and cellular uptake .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated notable antiproliferative activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| MCF-7 (Breast) | 75.3 |

| COV318 (Ovarian) | 25.0 |

| OVCAR-3 (Ovarian) | 32.0 |

These findings suggest that the compound may exert selective toxicity towards cancer cells while sparing non-cancerous cells .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and signaling pathways related to cancer progression and inflammation. The compound's inhibition mechanism appears to be competitive, as indicated by Michaelis-Menten analysis .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the effects of various benzoylpiperidine derivatives, including this compound, on human cancer cell lines. The results indicated that modifications to the piperidine ring could enhance biological activity, leading to compounds with IC50 values in the low nanomolar range .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes. The binding modes suggest that the benzyl moiety occupies a hydrophobic pocket in the enzyme, while the oxime group interacts with polar residues, facilitating effective inhibition .

- Pharmacological Profile : Further investigations into the pharmacological profile of this compound revealed its potential as an antiviral agent, although specific viral targets remain to be elucidated .

Q & A

Q. How should researchers interpret conflicting biological activity data for derivatives of this compound?

- Methodological Answer :

- Structural Confirmation : Re-synthesize derivatives and verify structures via X-ray crystallography to rule out regioisomeric byproducts .

- Assay Conditions : Control variables like solvent (DMSO vs. water) or cell line specificity that may alter activity .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare results across studies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.